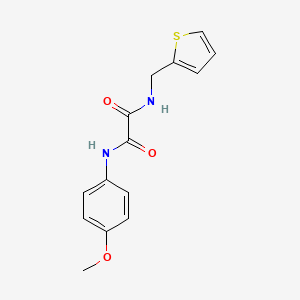

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

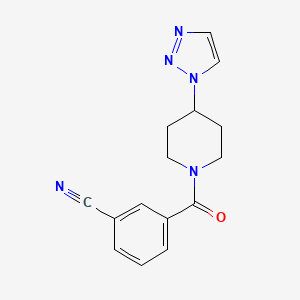

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTMTO and is a derivative of oxamide. The unique chemical structure of MTMTO has led to its investigation in several scientific studies, and its synthesis method has been optimized for various applications.

Aplicaciones Científicas De Investigación

Selective Inhibitors in Medicinal Chemistry

- One study discusses the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds, which includes structures similar to N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, demonstrated significant tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

Structural Investigations and Hydrogen Bonding

- Another study focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide. The study found that these compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms, demonstrating interesting structural characteristics (Martínez-Martínez et al., 1998).

Applications in Fluorescent Dyes

- Research into N-Ethoxycarbonylpyrene- and perylene thioamides, closely related to the compound , shows their use as building blocks in the synthesis of fluorescent dyes. These dyes display fluorescence in a wide range of wavelengths and have potential applications in various fields, including bio-imaging and sensors (Witalewska et al., 2019).

Synthesis and Nematocidal Activity

- Another study details the synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds showed significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications (Liu et al., 2022).

Antimicrobial and Anticancer Potential

- There are also studies focusing on the antimicrobial and anticancer potential of oxamide derivatives, including N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide. These studies provide insights into the potential therapeutic applications of these compounds in treating various diseases (Salahuddin et al., 2014).

Corrosion Inhibition

- The derivatives of N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide have been studied for their potential as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue (Mishra et al., 2018).

Propiedades

IUPAC Name |

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZHSVFSTWYAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)

![N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2394846.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)

![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)

![(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2394849.png)

![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)